molecular formula C17H22O4 B14493815 Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol CAS No. 63432-49-5

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol

Katalognummer: B14493815
CAS-Nummer: 63432-49-5
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: RBJJSJAKQKMKDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

63432-49-5

Molekularformel

C17H22O4

Molekulargewicht

290.4 g/mol

IUPAC-Name

acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol

InChI

InChI=1S/C15H18O2.C2H4O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16;1-2(3)4/h7-8,16H,4-6H2,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

RBJJSJAKQKMKDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.